(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
描述
This compound is a purine nucleoside analog characterized by its stereospecific (2R,3S,5R) oxolane (tetrahydrofuran) backbone, a 2-chloro-6-(cyclopentylamino)purine base, and a hydroxymethyl group at the 2'-position. Its structural uniqueness lies in the cyclopentylamino substitution at the purine’s 6-position, which enhances receptor binding specificity and metabolic stability compared to simpler amino or hydroxyl groups . The chloro group at the 2-position of the purine ring contributes to resistance against enzymatic deamination, a common inactivation pathway for nucleoside analogs . The compound’s molecular weight is approximately 387.8 g/mol (hydrate form), as inferred from structurally similar analogs .
属性
分子式 |
C15H20ClN5O3 |
|---|---|
分子量 |
353.80 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C15H20ClN5O3/c16-15-19-13(18-8-3-1-2-4-8)12-14(20-15)21(7-17-12)11-5-9(23)10(6-22)24-11/h7-11,22-23H,1-6H2,(H,18,19,20)/t9-,10+,11+/m0/s1 |
InChI 键 |
POVXZSUIRZLFEN-HBNTYKKESA-N |
手性 SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O |
规范 SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4CC(C(O4)CO)O |
产品来源 |
United States |
生物活性
The compound (2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of its implications in therapeutic applications.
- Molecular Formula : C₁₀H₁₁ClN₄O₃
- Molecular Weight : 270.67 g/mol
- CAS Number : 4594-45-0
The biological activity of this compound is primarily attributed to its role as an inhibitor of certain enzymatic pathways and signaling mechanisms. It acts on the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence. By inhibiting this system, the compound can potentially reduce bacterial pathogenicity and enhance host defense mechanisms.
Inhibition of T3SS
Research has shown that compounds targeting T3SS can effectively diminish the secretion of virulence factors in Gram-negative bacteria. For instance, studies indicate that derivatives similar to this compound exhibit significant inhibition of T3SS-mediated activities at concentrations as low as 25 μM .
Biological Activities
- Antimicrobial Properties : The compound demonstrates promising antimicrobial activity against various pathogens due to its ability to disrupt bacterial communication and secretion systems.
- Antiviral Effects : Preliminary studies suggest that the compound may also exhibit antiviral properties by interfering with viral replication processes.
- Cytotoxicity : Research indicates that at higher concentrations, the compound may exhibit cytotoxic effects on certain cell lines, necessitating further investigation into its safety profile .
Study 1: Inhibition of Pathogenic Bacteria
A study conducted on Citrobacter rodentium , a model organism for enteropathogenic E. coli infections, revealed that treatment with this compound resulted in a significant reduction in T3SS activity. The results indicated a concentration-dependent inhibition, with over 80% reduction observed at 50 μM concentrations .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were performed using various human cell lines to evaluate the safety and therapeutic window of the compound. Results indicated moderate cytotoxicity at concentrations exceeding 50 μM, suggesting a need for careful dosing in potential therapeutic applications .
Data Table: Summary of Biological Activities
科学研究应用
Based on the search results, here's what can be gathered regarding the applications of compounds related to "(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol":
- (2R,3S,4R,5R)-5-(6-(cyclopentylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl nitrate This compound, also referred to as Compound A, is an adenosine A1 receptor agonist . A patent document mentions that it can be combined with a non-selective beta-adrenergic receptor blocker like timolol to treat eye disorders such as glaucoma, elevated intraocular pressure, or ocular hypertension .
- (2R,3R,5S)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol This compound is described as a useful research compound with a molecular formula of C10H12ClN5O3 and a molecular weight of 285.69 g/mol.
-
Other related compounds:
- (2s,3r,4r,5s,6r)-2-[4-chloro-3-[[4-[2-(2,2-difluoroethoxy)ethoxy]phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol and (2s,3r,4r,5s,6r)-2-[4-chloro-3-[[4-[2-(2-fluoroethoxy)ethoxy]phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol These are derivatives for use in the treatment of diabetes .
- ((2R,3S,4R,5R)-5-(2-chloro-6-(cyclopentylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl nitrate is another compound mentioned in the context of being a cyclopentyl adenosine derivative with potential pharmaceutical uses .
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Comparison
Below is a comparative analysis with key analogs, focusing on substituents, stereochemistry, and pharmacological implications:
Key Findings from Research
Cyclopentylamino Substitution: The cyclopentylamino group in the target compound confers higher adenosine A1 receptor affinity compared to cladribine’s amino group, as seen in analogs like 2′-MeCCPA . This substitution reduces susceptibility to adenosine deaminase (ADA), a common degradation enzyme, thereby extending plasma half-life .
Chloro vs. Fluoro Modifications: Unlike clofarabine’s 4'-fluoro group (which inhibits DNA polymerase), the target compound’s 2-chloro-purine base primarily disrupts DNA synthesis by mimicking deoxyadenosine triphosphate (dATP) .
Stereochemical Impact :
- The (2R,3S,5R) configuration is critical for binding to nucleoside transporters (e.g., hENT1), ensuring intracellular uptake. Clofarabine’s (2R,3R,4S,5R) stereochemistry alters substrate specificity .
Prodrug Derivatives :
- Phosphate prodrugs of the target compound (e.g., diethyl or diphenethyl esters) enhance oral bioavailability by masking the polar hydroxymethyl group, as demonstrated in related analogs .
Data Table: Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Cladribine | Clofarabine | 2′-MeCCPA |
|---|---|---|---|---|
| Molecular Weight | ~387.8 g/mol (hydrate) | 285.7 g/mol | 303.7 g/mol | 387.8 g/mol |
| LogP | ~1.5 (estimated) | 0.9 | 1.2 | 2.0 |
| Solubility (H2O) | Moderate | High | Moderate | Low |
| ADA Resistance | High | Low | Moderate | High |
| IC50 (DNA Pol β) | Not reported | 0.1 µM | 65 nM | Not reported |
准备方法
Overview of Structural Features Relevant to Synthesis
| Feature | Description |
|---|---|
| Purine Base | 2-chloro-6-(cyclopentylamino)purin-9-yl |
| Sugar Moiety | (2R,3S,5R)-oxolan ring with hydroxymethyl at C2 |
| Stereochemistry | Defined chiral centers at positions 2, 3, and 5 |
| Molecular Weight | Approximately 383.8 g/mol (related analog) |
The stereochemistry and functional groups indicate that the synthesis involves selective protection/deprotection steps and stereospecific glycosylation reactions.
Preparation Methods Analysis
General Synthetic Strategy
The preparation of this compound typically follows a multi-step synthetic route involving:
- Synthesis of the modified purine base : Introduction of chloro and cyclopentylamino substituents on the purine ring.
- Preparation of the sugar moiety : Construction or derivation of the oxolane ring with appropriate stereochemistry and functional groups (hydroxymethyl and hydroxyl groups).
- Glycosylation : Coupling of the purine base with the sugar moiety to form the nucleoside.
- Purification and characterization : Isolation of the desired stereoisomer and confirmation of structure.
Purine Base Modification
- The purine base is functionalized at the 2-position with chlorine and at the 6-position with a cyclopentylamino group.
- This can be achieved by starting from a chlorinated purine precursor followed by nucleophilic substitution with cyclopentylamine under controlled conditions to avoid side reactions.
Sugar Moiety Synthesis
- The sugar unit, a (2R,3S,5R)-oxolane ring, is often derived from commercially available sugars or prepared via stereoselective synthesis.
- Protection of hydroxyl groups is critical to ensure selective reactions at desired positions.
- The hydroxymethyl group at the 2-position is introduced or retained during sugar synthesis.
Glycosylation Step
- The key step is the formation of the N-glycosidic bond between the purine base and the sugar.
- This is typically done by activating the sugar moiety (e.g., as a sugar halide or trichloroacetimidate) and coupling with the purine base under Lewis acid catalysis or other glycosylation conditions.
- Stereochemical control during glycosylation is essential to obtain the correct anomer and stereochemistry at the sugar ring.
Purification and Characterization
- The final compound is purified by chromatographic techniques such as HPLC.
- Structural confirmation is done by NMR, mass spectrometry, and possibly X-ray crystallography.
Detailed Synthetic Route (Illustrative)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Purine base chlorination | Starting from purine, chlorination at C2 | 2-chloropurine intermediate |
| 2 | Amination | Reaction with cyclopentylamine | 2-chloro-6-(cyclopentylamino)purine |
| 3 | Sugar preparation | Protection and stereoselective synthesis | (2R,3S,5R)-oxolane sugar with hydroxymethyl |
| 4 | Glycosylation | Activation of sugar + coupling with base | Formation of nucleoside with correct stereochemistry |
| 5 | Deprotection | Removal of protecting groups | Free hydroxyl and hydroxymethyl groups |
| 6 | Purification | Chromatography (HPLC) | Pure target compound |
Research Findings and Literature Support
- According to PubChem data, the compound and its close analogues have been characterized with molecular formula C16H22ClN5O4 and molecular weight ~383.8 g/mol, indicating the presence of the described functional groups and stereochemistry.
- Patents related to purine nucleoside analogues describe similar synthetic approaches involving selective amination of chloropurine derivatives and stereoselective glycosylation of sugar moieties to yield antiviral nucleosides.
- The stereochemical descriptors (2R,3S,5R) emphasize the importance of chiral control during sugar synthesis and glycosylation steps, commonly achieved through chiral auxiliaries or enzymatic methods in advanced syntheses.
- No direct synthesis protocol for this exact compound was found in open literature, but closely related compounds follow the outlined methodology, which is standard in nucleoside chemistry.
Summary Table of Key Synthetic Considerations
| Aspect | Details |
|---|---|
| Purine modification | Chlorination at C2, substitution with cyclopentylamine |
| Sugar stereochemistry | (2R,3S,5R) configuration, hydroxymethyl at C2 |
| Glycosylation method | Lewis acid catalyzed N-glycosidic bond formation |
| Protection strategy | Selective hydroxyl protection to control regioselectivity |
| Purification | HPLC or preparative chromatography |
| Characterization tools | NMR, MS, IR, X-ray crystallography |
常见问题
Q. What are the standard synthetic routes for (2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol, and how is its structure confirmed?
The compound is synthesized via nucleophilic substitution and deprotection steps. For example, similar purine derivatives are prepared by reacting 2,6-dichloropurine with cyclopentylamine under reflux conditions in ethanol, followed by deprotection using methanolic ammonia . Key steps include:
Q. How do researchers ensure the stereochemical purity of the oxolane ring during synthesis?
Stereochemical control is achieved through:
- Chiral starting materials : Use of enantiomerically pure sugar derivatives (e.g., ribose analogs) to fix the oxolane ring configuration .
- Protecting group strategy : Acetyl or benzoyl groups preserve hydroxyl positions during synthesis, preventing racemization .
- HPLC analysis : Reverse-phase chromatography with chiral columns (e.g., C18) confirms enantiomeric excess (>98%) .
Advanced Research Questions
Q. How does the cyclopentylamino substituent at N<sup>6</sup> influence adenosine receptor (AR) binding affinity and selectivity?
The cyclopentylamino group enhances A1AR selectivity by:
- Hydrophobic interactions : Fits into the receptor’s hydrophobic pocket, as shown in molecular docking studies .
- Reduced off-target effects : Compared to bulkier substituents (e.g., furan-2-ylmethyl), cyclopentyl minimizes A2AAR binding (Ki ratio: A1/A2A > 100) .
- Functional assays : In vitro cAMP inhibition (IC50 ≈ 12 nM for A1AR vs. >1 µM for A2AAR) confirms selectivity .
Q. What methodological approaches resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC50 values arise from assay conditions. To address this:
- Standardized receptor sources : Use transfected cell lines (e.g., CHO-K1 stably expressing human A1AR) to minimize species variability .
- Control for metabolic stability : Include adenosine deaminase inhibitors (e.g., EHNA) in functional assays to prevent compound degradation .
- Orthogonal validation : Combine radioligand binding (e.g., [<sup>3</sup>H]DPCPX for A1AR) with GTPγS assays to confirm efficacy .
Q. How can structural modifications optimize the compound’s pharmacokinetic profile while retaining potency?
Rational modifications include:
- 5'-Hydroxymethyl stabilization : Phosphorylation or prodrug strategies (e.g., acetyl protection) improve oral bioavailability .
- N<sup>6</sup> substituent tuning : Replacing cyclopentyl with dicyclobutylmethyl increases metabolic stability (t1/2 in rat plasma: 2.3 h → 5.7 h) without compromising A1AR affinity .
- PEGylation : Conjugation with polyethylene glycol enhances solubility (>10 mg/mL in PBS) and reduces renal clearance .
Q. What experimental designs mitigate challenges in analyzing in vivo antinociceptive effects?
Key considerations:
- Dose-response studies : Use at least three doses (e.g., 0.1, 1, 10 mg/kg) in rodent models (e.g., tail-flick test) to establish efficacy without sedation .
- Receptor antagonism controls : Co-administer selective A1AR antagonists (e.g., DPCPX) to confirm mechanism-specific effects .
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma concentration (HPLC-MS/MS) with analgesic response over time .
Q. How do researchers address discrepancies in synthetic yields across different routes?
Yield variability (e.g., 51–91% in similar compounds ) is managed by:
- Reaction optimization : Microwave irradiation reduces reaction time (24 h → 2 h) and improves purity (>95%) .
- Byproduct analysis : LC-MS identifies side products (e.g., dechlorinated impurities) for process refinement .
- Scale-up protocols : Use flow chemistry for reproducible gram-scale synthesis (purity >98%, yield ~75%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
